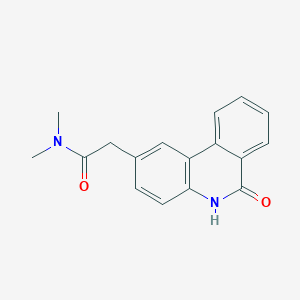
N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide is an organic compound belonging to the class of phenanthridines and derivatives. These compounds are characterized by a tricyclic system with two benzene rings joined by a pyridine ring, forming a non-linear skeleton
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide typically involves the reaction of 2-aminophenanthridine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
化学反应分析
Types of Reactions
N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phenanthridine derivatives, while reduction may produce reduced forms of the compound .
科学研究应用
N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes involved in disease processes.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of poly [ADP-ribose] polymerase 1, an enzyme involved in DNA repair processes. By inhibiting this enzyme, the compound can modulate cellular responses to DNA damage .
相似化合物的比较
Similar Compounds
Similar compounds to N,N-dimethyl-2-(6-oxo-5,6-dihydrophenanthridin-2-yl)acetamide include other phenanthridine derivatives, such as:
- 2-(dimethylamino)-N-(6-oxo-5H-phenanthridin-2-yl)acetamide
- N-(5,6-dihydro-6-oxo-2-phenanthridinyl)-2-(dimethylamino)acetamide .
Uniqueness
What sets this compound apart from similar compounds is its specific structural features and its ability to inhibit poly [ADP-ribose] polymerase 1. This unique mechanism of action makes it a valuable compound for research in DNA repair and related fields .
属性
分子式 |
C17H16N2O2 |
|---|---|
分子量 |
280.32 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-(6-oxo-5H-phenanthridin-2-yl)acetamide |
InChI |
InChI=1S/C17H16N2O2/c1-19(2)16(20)10-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(21)18-15/h3-9H,10H2,1-2H3,(H,18,21) |
InChI 键 |
SAMPCPXASLJTOX-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)CC1=CC2=C(C=C1)NC(=O)C3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(3-chlorophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15151329.png)
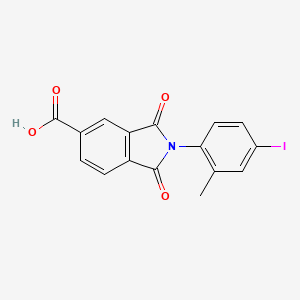
![5,5-Dimethyl-3-{[(4-methylphenyl)amino]methyl}imidazolidine-2,4-dione](/img/structure/B15151345.png)

![(5-Hydroxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methyl 2,6-dimethoxybenzoate](/img/structure/B15151352.png)
![(1E)-N,N-dimethyl-N'-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide](/img/structure/B15151353.png)

![N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B15151370.png)
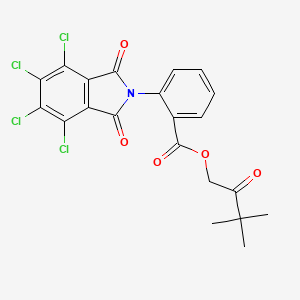
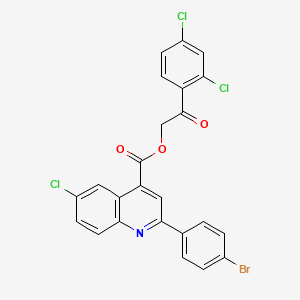
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151401.png)
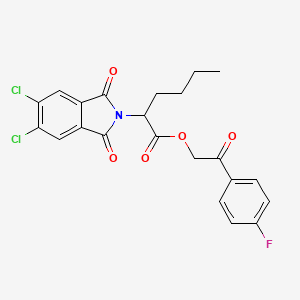
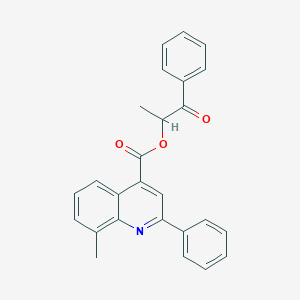
![(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B15151409.png)
